
4-氯-2-(嘧啶-2-基硫代)-1,3-噻唑-5-羧酸甲酯
描述
Pyrimidine derivatives are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial, and antimicrobial activities . They are reported to exhibit a wide range of pharmacological applications . The pyrimidine ring makes the nucleophilic aromatic substitution (SNAr) reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves the use of organolithium reagents. Nucleophilic attack on pyrimidines using N-methylpiperazine has been shown to be highly regioselective, favoring the formation of C-4 substituted products .
Molecular Structure Analysis
The molecular structures of synthesized derivatives are usually confirmed by their physicochemical properties and spectroanalytical data .
Chemical Reactions Analysis
The reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 . This is due to the highly electron-deficient character of the pyrimidine ring .
科学研究应用
抗癌研究
该化合物含有嘧啶部分,在抗癌研究中具有重要意义。 嘧啶衍生物已知具有多种生物活性,包括抗肿瘤特性 . 它们可以作为 DNA 拓扑异构酶 II 的抑制剂,而 DNA 拓扑异构酶 II 对 DNA 复制和细胞分裂至关重要,使其成为癌症治疗的潜在候选药物 .
抗菌和抗真菌应用
化合物中存在的噻唑环通常与抗菌和抗真菌活性有关 . 对装饰性二嗪合成(包括嘧啶结构)的研究表明,这些化合物可以有效地对抗多种微生物和真菌病原体 .
心血管治疗
据报道,含有嘧啶骨架的化合物具有心血管益处,包括降压作用 . 它们可以作为钙通道拮抗剂或腺苷 A2a 受体激动剂/拮抗剂,这些是治疗高血压和其他心血管疾病的重要靶点 .
抗炎和镇痛作用
嘧啶衍生物的结构多样性使其能够调节多种生物途径,从而产生抗炎和镇痛作用 . 这使得它们在开发治疗关节炎和其他炎症性疾病的新疗法方面具有价值 .
抗糖尿病活性
嘧啶衍生物已被探索作为潜在的抗糖尿病药物。 它们可以作为 DPP-IV 抑制剂,在葡萄糖代谢和胰岛素分泌中发挥作用 . 鉴于全球糖尿病发病率的上升,该应用尤其重要。
神经保护和眼科治疗
该化合物调节各种受体和酶的能力也扩展到神经保护应用。 它可以促进眼部睫状动脉的血管舒张并保护视网膜神经节细胞,这对治疗眼病和预防视力丧失具有重要意义 .
作用机制
Methyl 4-chloro-2-(pyrimidin-2-ylsulfanyl)-1,3-thiazole-5-carboxylate binds to a wide range of protein targets, including enzymes, receptors, and transcription factors. It has been shown to modulate the activity of these proteins, either by direct binding or by allosteric regulation. Additionally, it has been shown to affect the expression of genes, as well as the activity of signal transduction pathways.
Biochemical and Physiological Effects
Methyl 4-chloro-2-(pyrimidin-2-ylsulfanyl)-1,3-thiazole-5-carboxylate has been shown to have a wide range of biochemical and physiological effects on various biological systems. It has been shown to modulate the activity of enzymes, receptors, and transcription factors, as well as the expression of genes. Additionally, it has been shown to affect cell cycle regulation, apoptosis, and drug resistance.
实验室实验的优点和局限性
The main advantage of using Methyl 4-chloro-2-(pyrimidin-2-ylsulfanyl)-1,3-thiazole-5-carboxylate in lab experiments is its high affinity for binding to protein targets. This makes it a valuable tool for studying the activity of these proteins and the effects they have on various biological systems. Additionally, its small size makes it easy to use in a wide range of experiments. However, its small size also makes it difficult to detect in some experiments, which can limit its utility.
未来方向
The potential applications of Methyl 4-chloro-2-(pyrimidin-2-ylsulfanyl)-1,3-thiazole-5-carboxylate in scientific research are vast, and there are many future directions for further study. These include studies of its effects on other biological systems, such as the immune system and the nervous system. Additionally, further studies could be conducted to explore its potential as a therapeutic agent for various diseases. Other potential directions for further study include its use as a tool for drug discovery and development, as well as its use in the development of novel diagnostic methods.
属性
IUPAC Name |
methyl 4-chloro-2-pyrimidin-2-ylsulfanyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3O2S2/c1-15-7(14)5-6(10)13-9(16-5)17-8-11-3-2-4-12-8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKPAMEVLCADCHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=C(S1)SC2=NC=CC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





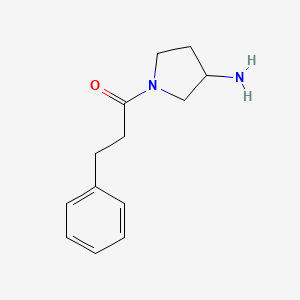

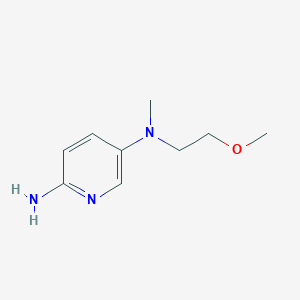
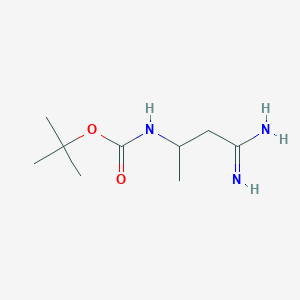

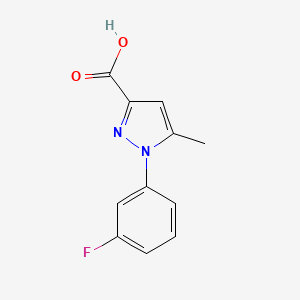
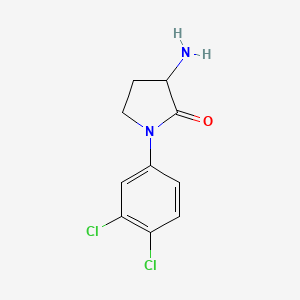
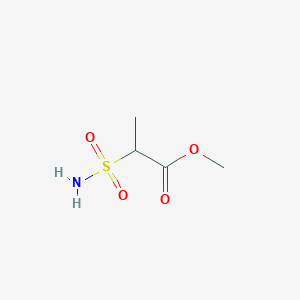
![3-[(Propan-2-yl)(2,2,2-trifluoroethyl)amino]propan-1-ol](/img/structure/B1526857.png)
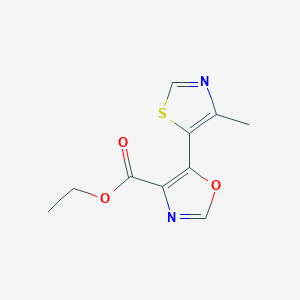
![3-chloro-4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde](/img/structure/B1526859.png)
